7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol
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Overview
Description
7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol is a complex organic compound featuring a quinoline core substituted with a bromophenyl group and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents and palladium catalysts tailored for large-scale synthesis .
Types of Reactions:
Reduction: Reduction reactions can be performed on the quinoline ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduced forms of the quinoline or bromophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the quinoline core can interact with nucleic acids and enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-ones and pyrrolidine-2,5-diones share structural similarities and biological activities.
Quinoline derivatives: Other quinoline-based compounds, such as chloroquine and quinine, are known for their medicinal properties.
Uniqueness: 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol is unique due to the combination of the bromophenyl group, pyrrolidinylmethyl group, and quinoline core. This unique structure provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-[(2-bromophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O/c21-17-8-2-1-7-15(17)19(23-12-3-4-13-23)16-10-9-14-6-5-11-22-18(14)20(16)24/h1-2,5-11,19,24H,3-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGYUTQWOLIIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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